molecular formula C8H3BrF4O2 B116208 6-Bromo-2,2,3,3-tetrafluorobenzodioxane CAS No. 141872-90-4

6-Bromo-2,2,3,3-tetrafluorobenzodioxane

Cat. No.: B116208
CAS No.: 141872-90-4
M. Wt: 287.01 g/mol
InChI Key: NFBZNZNRSMRQDC-UHFFFAOYSA-N
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Description

6-Bromo-2,2,3,3-tetrafluorobenzodioxane is a structurally unique chemical compound characterized by the presence of bromine and fluorine atoms attached to a benzodioxane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2,2,3,3-tetrafluorobenzodioxane typically involves the bromination and fluorination of benzodioxane derivatives. The reaction conditions often require the use of bromine and fluorine sources under controlled temperature and pressure to ensure selective substitution at the desired positions .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing advanced reactors and purification techniques to achieve high yields and purity. The specific methods and conditions can vary depending on the desired scale and application .

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-2,2,3,3-tetrafluorobenzodioxane can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzodioxane derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced products .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-Bromo-2,2,3,3-tetrafluorobenzodioxane involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms can influence the compound’s reactivity and binding affinity, leading to various biological and chemical effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

  • 6-Bromo-2,2,3,3-tetrafluoro-2,3-dihydro-1,4-benzodioxine
  • 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzyl bromide

Comparison: 6-Bromo-2,2,3,3-tetrafluorobenzodioxane is unique due to its specific substitution pattern and the presence of both bromine and fluorine atoms. This combination imparts distinct chemical properties and reactivity compared to other similar compounds. For instance, the presence of multiple fluorine atoms can enhance the compound’s stability and resistance to degradation, while the bromine atom can provide a site for further functionalization .

Properties

IUPAC Name

6-bromo-2,2,3,3-tetrafluoro-1,4-benzodioxine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrF4O2/c9-4-1-2-5-6(3-4)15-8(12,13)7(10,11)14-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFBZNZNRSMRQDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)OC(C(O2)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrF4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40380212
Record name 6-Bromo-2,2,3,3-tetrafluoro-2,3-dihydro-1,4-benzodioxine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40380212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141872-90-4
Record name 6-Bromo-2,2,3,3-tetrafluoro-2,3-dihydro-1,4-benzodioxine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40380212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Bromo-2,2,3,3-tetrafluoro-1,4-benzodioxane
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